molecular formula C24H23N5O B2466834 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 1207040-64-9

2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2466834
CAS No.: 1207040-64-9
M. Wt: 397.482
InChI Key: YGQACYYDHFQPQF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a potent and selective small-molecule inhibitor of Janus Kinase 3 (JAK3), a key enzyme in the cytokine signaling pathways of immune cells. Its high selectivity for JAK3 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific role of JAK3-dependent signaling in physiological and pathological processes. Research with this compound is primarily focused on immunology and oncology, where it is used to investigate the mechanisms of immune cell activation, proliferation, and survival. Studies have employed this inhibitor to explore its effects in models of autoimmune diseases and hematological cancers, particularly those driven by dysregulated cytokine signaling, such as certain leukemias and lymphomas. By potently suppressing the JAK-STAT pathway in specific cell types, this compound helps researchers elucidate novel therapeutic targets and validate the therapeutic potential of JAK3 inhibition. The molecular structure of this acetamide derivative is engineered to bind competitively to the ATP-binding site of JAK3, thereby blocking its kinase activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted mechanism provides a powerful means to probe the complex cytokine networks that govern immune responses and malignant cell growth, offering critical insights for the development of next-generation immunomodulators and targeted cancer therapies.

Properties

IUPAC Name

2-indol-1-yl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c30-24(17-29-15-12-18-6-1-2-9-22(18)29)25-20-8-5-7-19(16-20)21-10-11-23(27-26-21)28-13-3-4-14-28/h1-2,5-12,15-16H,3-4,13-14,17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQACYYDHFQPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, identified by its CAS number 1207040-64-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O, with a molecular weight of 397.5 g/mol. The structure comprises an indole moiety linked to a pyridazinyl-pyrrolidinyl phenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H23N5O
Molecular Weight397.5 g/mol
CAS Number1207040-64-9

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticonvulsant properties, similar to other indole derivatives. The compound's ability to modulate neurotransmitter systems and ion channels could be responsible for its therapeutic effects in seizure models.

Anticonvulsant Activity

Research indicates that compounds with similar structures demonstrate broad-spectrum anticonvulsant effects in animal models. For instance, derivatives that include the indole and pyrrolidine moieties have shown significant protection against seizures in the maximal electroshock (MES) test and the psychomotor 6 Hz test, which are standard models for evaluating anticonvulsant efficacy .

Case Studies

  • Study on Indole Derivatives : A study published in MDPI highlighted that several indole-based compounds exhibited anticonvulsant activity through modulation of GABAergic and glutamatergic systems. The study suggested that structural modifications could enhance the potency of these compounds .
  • Pyrrolidine Analogues : Another investigation focused on pyrrolidine derivatives demonstrated their effectiveness in reducing seizure frequency in animal models. The presence of a pyridazine ring was noted to enhance the binding affinity to target receptors .

In Vivo Studies

In vivo studies have been conducted to evaluate the safety and efficacy profiles of this compound. The protective index (PI), calculated as the ratio of median neurotoxic dose (TD50) to effective dose (ED50), indicates a favorable safety margin compared to traditional anticonvulsants like valproate (VPA) .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

CompoundActivity TypeModel UsedEfficacy (%)
Indole derivative AAnticonvulsantMES100
Pyrrolidine derivative BAnticonvulsant6 Hz75
Compound C (similar structure)AnticonvulsantscPTZ50

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Indole-Acetamide Derivatives with Antioxidant Activity

Example Compound :

  • N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) Structural Features: Indole core linked to a substituted phenyl group via an acetamide bridge, with a hydroxyimino methyl group at position 3 of the indole. Biological Activity: Exhibits potent antioxidant activity (FRAP: 450–620 μM Fe²⁺/g; DPPH IC₅₀: 12–18 μM) due to radical scavenging by the indole and amide groups. Key Findings: Crystallographic and computational studies confirm stable geometry (bond angle C(9)-N(1)-C(19): 124.87°, bond length C(9)-N(1): 1.376 Å), aligning with theoretical predictions .

Comparison with Target Compound :

  • The target compound lacks the hydroxyimino methyl group but incorporates a pyridazine-pyrrolidine system, which may shift its activity from antioxidant to enzyme inhibition or receptor modulation.
Pyridazine-Based Acetamides in Enzyme Inhibition

Example Compound :

  • CB-839 (2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)
    • Structural Features : Pyridazine core substituted with a thiadiazole and trifluoromethoxyphenyl group.
    • Biological Activity : Glutaminase inhibitor; in combination with 2-PMPA (glutamate analog), suppresses ovarian tumor growth by 60–70% in orthotopic models .

Comparison with Target Compound :

  • The target compound replaces CB-839’s thiadiazole and trifluoromethoxy groups with pyrrolidine and indole moieties. This substitution may alter target selectivity (e.g., favoring kinases over glutaminase) and improve solubility due to pyrrolidine’s basicity.
Benzimidazole and Pyrazole-Containing Analogues

Example Compound :

  • N-(5(6)-(1H-1,2,4-Triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30)
    • Structural Features : Benzimidazole core with triazole and pyrazole substituents.
    • Synthesis : Prepared via EDCI/HOBt-mediated coupling in anhydrous DMF, yielding >85% purity after column chromatography .

Comparison with Target Compound :

Adamantane-Substituted Indole Derivatives in Antiproliferative Therapy

Example Compound :

  • 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives
    • Structural Features : Adamantane-linked indole with a ketone-acetamide group.
    • Biological Activity : Displays antiproliferative activity (IC₅₀: 0.8–2.5 μM) against breast and colon cancer cell lines via inhibition of tubulin polymerization .

Comparison with Target Compound :

  • The target compound’s pyrrolidine-pyridazine system is less bulky than adamantane, which may improve metabolic stability and oral bioavailability.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Potency/Findings Reference
Target Compound Indole + pyridazine Pyrrolidine, phenyl-acetamide Investigational Structural uniqueness -
CB-839 Pyridazine + thiadiazole Trifluoromethoxy, butyl linker Glutaminase inhibition 60–70% tumor suppression (in combo)
Compound 3a (Antioxidant) Indole + phenyl-acetamide Hydroxyimino methyl, 2-chlorophenyl Antioxidant DPPH IC₅₀: 12–18 μM
Adamantane-indol derivative Indole + adamantane Ketone-acetamide Antiproliferative IC₅₀: 0.8–2.5 μM (cancer cells)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine + pyrazole Phenylamine N/A Crystallographic data reported

Preparation Methods

Chloroacetylation of Amines

A widely reported method involves the reaction of chloroacetyl chloride with amines to form 2-chloroacetamide intermediates. For example:

  • Step 1 : Treatment of aniline derivatives with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et$$_3$$N) at 0°C yields 2-chloro-N-substituted acetamides.
  • Step 2 : Subsequent substitution of the chloride with indole is achieved in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at 60°C for 5 hours.

Example Protocol :

  • Dissolve 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline (1 equiv) in DCM.
  • Add Et$$_3$$N (1 equiv) and chloroacetyl chloride (1.5 equiv) dropwise at 0°C.
  • Stir for 1 hour, then concentrate to obtain 2-chloro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide.
  • React with indole (2 equiv) in DMSO/KOH (2 equiv) at 60°C for 5 hours.

Key Observations :

  • DMSO acts as both solvent and base activator, facilitating nucleophilic substitution by deprotonating indole.
  • Yields for analogous reactions range from 40% to 75%, depending on steric and electronic effects.

Coupling Agent-Mediated Acetamide Formation

Alternative routes employ coupling agents to directly link carboxylic acids and amines:

  • Activation of 2-(1H-Indol-1-yl)acetic Acid : Convert the acid to its acid chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride.
  • Coupling with Aniline : React the acid chloride with 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline in DCM/Et$$_3$$N.

Example Protocol :

  • Prepare 2-(1H-indol-1-yl)acetic acid by reacting indole with chloroacetic acid in KOH/DMSO.
  • Treat with SOCl$$_2$$ (2 equiv) in anhydrous DCM to form the acid chloride.
  • Add 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline (1 equiv) and Et$$_3$$N (2 equiv) in DCM at 0°C.
  • Warm to room temperature and stir for 12 hours.

Advantages :

  • Higher yields (60–80%) compared to substitution methods.
  • Avoids potential side reactions from residual chloride intermediates.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Acetamide Bond-Forming Methods

Method Conditions Yield Range Key Advantages Limitations
Chloroacetyl Substitution DMSO/KOH, 60°C, 5h 40–75% Simple, one-pot reaction Competing elimination reactions
Coupling Agent (HATU) DMF, DIEA, rt 50–70% High functional group tolerance Cost of reagents
Acid Chloride Coupling DCM/Et$$_3$$N, 0°C → rt 60–80% Scalable, minimal byproducts Moisture sensitivity

Table 2: Reaction Parameters for Key Steps

Step Reagents/Catalysts Temperature Time Solvent
Chloroacetylation Chloroacetyl chloride, Et$$_3$$N 0°C 1h DCM
Indole Substitution KOH, DMSO 60°C 5h DMSO
Acid Chloride Formation SOCl$$_2$$ Reflux 3h Anhydrous DCM
Suzuki Coupling Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$ 80°C 12h Dioxane/H$$_2$$O

Critical Considerations and Optimization Strategies

Solvent and Base Selection

  • DMSO/KOH System : Enhances nucleophilicity of indole but may lead to oxidation byproducts.
  • Polar Aprotic Solvents : DMF or acetonitrile improves solubility of aromatic intermediates.

Catalytic Systems

  • Coupling Agents : HATU and EDCI provide superior activation for sterically hindered amines compared to DCC.
  • Palladium Catalysts : Ligand choice (e.g., PPh$$_3$$ vs. XPhos) impacts coupling efficiency for pyridazine derivatives.

Purification Challenges

  • Column Chromatography : Silica gel purification is effective for acetamide intermediates.
  • Recrystallization : Methanol/water mixtures yield pure crystalline products.

Q & A

Q. What are the critical steps in synthesizing 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:
  • Step 1 : Formation of the pyridazinone core via condensation of diketones with hydrazines under acidic conditions (e.g., HCl catalysis in ethanol) .
  • Step 2 : Introduction of the pyrrolidine substituent via nucleophilic substitution at the pyridazine ring, requiring controlled heating (80–110°C) in polar aprotic solvents like DMF .
  • Step 3 : Coupling of the indole moiety using amidation or Suzuki-Miyaura cross-coupling, often catalyzed by Pd-based systems under inert atmospheres .
  • Optimization : Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–110°C), and catalyst loading (e.g., 5 mol% Pd for cross-coupling). Purity is ensured via recrystallization or column chromatography .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Hydrazine hydrate, HCl/EtOH, reflux65–75
2Pyrrolidine, DMF, 100°C, 12 h70–80
3Pd(PPh₃)₄, Na₂CO₃, DME/H₂O60–70

Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., indole NH at δ 10–11 ppm, pyridazine aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₃N₅O: 405.19) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for polymorph screening .

Q. How is the compound’s purity assessed during synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >95% required for pharmacological assays .
  • TLC : Silica gel plates (ethyl acetate/hexane = 1:1) to monitor reaction progress .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 70.75%, H: 5.67%, N: 17.18%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

  • Methodological Answer :
  • Core Modifications : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on target binding .
  • Functional Group Scanning : Substitute the acetamide with sulfonamide or urea to evaluate hydrogen-bonding contributions .
  • Bioisosteric Replacement : Swap indole with azaindole to probe π-π stacking interactions .
  • In Silico Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, guided by crystallographic data from analogous compounds .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™) alongside cellular proliferation (MTT assay) to distinguish target-specific vs. off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Control Experiments : Include known inhibitors (e.g., staurosporine) to confirm assay validity .
  • Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility .

Q. What computational methods predict the compound’s binding affinity with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., pyrrolidine vs. piperidine) .
  • Pharmacophore Modeling : Align electrostatic/hydrophobic features with co-crystallized ligands (e.g., ATP-binding site residues) .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Data Contradiction Analysis

  • Example : Discrepant IC₅₀ values in enzymatic vs. cellular assays may arise from:
    • Membrane Permeability Issues : Use logD measurements (e.g., shake-flask method) to correlate with cellular uptake .
    • Protein Binding : Assess compound stability in serum-containing media via LC-MS .
    • Off-Target Effects : Employ kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding .

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